molecular formula C14H12N2O3 B14010183 Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]- CAS No. 110576-10-8

Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-

Cat. No.: B14010183
CAS No.: 110576-10-8
M. Wt: 256.26 g/mol
InChI Key: IBWCJJLECNRHNS-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]- (IUPAC name: 4-({[(pyridine-3-carbonyl)amino]methyl})benzoic acid), is a benzoic acid derivative featuring a 3-pyridinylcarbonyl-substituted aminomethyl group at the para position of the benzene ring.

Properties

CAS No.

110576-10-8

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

4-[(pyridine-3-carbonylamino)methyl]benzoic acid

InChI

InChI=1S/C14H12N2O3/c17-13(12-2-1-7-15-9-12)16-8-10-3-5-11(6-4-10)14(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19)

InChI Key

IBWCJJLECNRHNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Guanidine Intermediate Formation via Acid-Catalyzed Reaction

The initial step involves the guanidine-forming reaction between 3-amino-4-methylbenzoic acid (3-amino-4-tolyl acid) and cyanamide under acidic conditions, typically hydrochloric acid, in an organic solvent system. This reaction yields a key intermediate, 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride.

  • Reaction Conditions:

    • Solvent: Alcoholic solvents (methanol, ethanol, propyl carbinol, primary isoamyl alcohol) or aqueous mixtures.
    • Acid catalyst: Hydrochloric acid (36% aqueous solution).
    • Temperature: 50–90 °C, with reflux conditions for 6 to 18 hours.
    • pH: Maintained acidic (around pH 3 to 5).
  • Procedure Highlights:

    • 3-amino-4-methylbenzoic acid is dissolved in the solvent.
    • Cyanamide aqueous solution is added.
    • Hydrochloric acid is dripped gradually to maintain acidity.
    • Reaction mixture is heated under reflux.
    • After completion, the solvent is removed under reduced pressure.
    • The solid intermediate is precipitated using acetone, filtered, washed, and dried.
  • Yields and Purity:

    • Yield of guanidine intermediate ranges from 60% to 66.5%.
    • Melting point: 296–298 °C.
    • High purity and stability suitable for scale-up.

Cyclization Reaction to Form the Target Benzoic Acid Derivative

The second step involves the ring-closure (cyclization) reaction between the guanidine intermediate and 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one under controlled pH and temperature conditions to form the desired benzoic acid derivative.

  • Reaction Conditions:

    • Solvent: Alcoholic solvents (methanol, ethanol, propyl carbinol, primary isoamyl alcohol), ketones (acetone, butanone, methyl isobutyl ketone), esters (ethyl acetate, isopropyl acetate), or aromatic hydrocarbons (toluene, xylene).
    • Temperature: 80–100 °C.
    • pH: Slightly basic, maintained between 8 and 9.
    • Reaction time: 7–12 hours, commonly 8–9 hours.
  • Procedure Highlights:

    • Guanidine intermediate and 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one are mixed in the chosen solvent.
    • pH is adjusted with sodium hydroxide or hydrochloric acid as needed.
    • The mixture is heated to the target temperature for the reaction duration.
    • Upon completion, the product is isolated by filtration after cooling.
    • Recrystallization is performed using alcohol-water mixtures with activated carbon decolorization, pH adjustment, and drying.
  • Yields and Purity:

    • Cyclization yields of 60–64% are reported.
    • Final product purity: approximately 99.8%.
    • Low impurity content (maximum 0.08%).

Advantages of the Described Preparation Method

  • Shortened Synthetic Route:

    • The method reduces steps from four to two by eliminating protection and deprotection of the carboxyl group.
  • Safety and Environmental Benefits:

    • Avoids hazardous intermediates such as nitrate guanidine salts.
    • Uses stable guanidine hydrochloride intermediates.
    • Employs relatively mild reaction conditions and common solvents.
  • Scalability:

    • The process is suitable for large-scale industrial production.
    • High reproducibility and consistent product quality.
  • Economic Efficiency:

    • Lower production costs (approximately 20% reduction compared to previous methods).
    • High overall yield (~42.6% total recovery from starting materials).

Summary Table of Reaction Parameters and Outcomes

Step Reactants Solvent(s) Temperature (°C) pH Range Reaction Time (h) Yield (%) Product Purity (%) Notes
Guanidine Intermediate 3-amino-4-methylbenzoic acid + cyanamide + HCl Methanol, ethanol, propyl carbinol, primary isoamyl alcohol 50–90 3–5 6–18 60–66.5 High Precipitation with acetone
Cyclization to Final Product Guanidine intermediate + 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one Alcohols, ketones, esters, aromatic hydrocarbons 80–100 8–9 7–12 60–64 ~99.8 Recrystallization and drying

Additional Notes from Related Literature

  • Alternative synthetic approaches use N-tert-butoxycarbonyl (Boc) protecting groups in related benzamide derivatives to improve yields and purity, involving alkylation and hydrolysis steps in ethanol with sodium hydroxide and hydrochloric acid neutralization. These methods achieve yields above 90% but are more typical in peptide chemistry contexts rather than the specific compound .

  • The described guanidine intermediate route avoids protection steps, simplifying the process and improving cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[(pyridine-3-carbonylamino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various substituents onto the aromatic rings, depending on the electrophile used.

Scientific Research Applications

"Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-", also known as 4-[(pyridine-3-carbonylamino)methyl]benzoic acid, has the molecular formula C14H12N2O3C_{14}H_{12}N_2O_3 and a molecular weight of 256.25700 .

Scientific Research Applications
While specific applications of Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl] are not detailed in the provided search results, related research areas involving similar compounds and concepts can provide some context. These areas include:

  • Heterocyclic Amines and Carcinogenicity: Research has shown that heterocyclic amines, which are structurally related, can be associated with cancer etiology . Studies focus on how these amines are activated in tissues and their potential to form DNA adducts, which may lead to cancer initiation .
  • DNA Adduct Formation: Studies have investigated the formation of DNA adducts by aromatic and heterocyclic amines, including compounds like 4-aminobiphenyl (4-ABP), 2-amino-9H-pyrido[2,3-b]indole (AαC), 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), and 2-amino-3,8-dimethylmidazo[4,5-f]quinoxaline (MeIQx) . These compounds are found in tobacco smoke or are formed during high-temperature cooking of meats. The research aims to quantify DNA adducts and understand their role in potential carcinogenic effects .
  • Metabolic Activation and Deactivation: N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2) enzymes play roles in the metabolic activation and deactivation of aromatic and heterocyclic amine carcinogens . Genetic polymorphisms in these enzymes may modify cancer risk in individuals exposed to these carcinogens .

Mechanism of Action

The mechanism of action of 4-[(pyridine-3-carbonylamino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s amide bond and aromatic rings allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The target compound’s structure combines a benzoic acid core with a 3-pyridinylcarbonyl-substituted aminomethyl group. Key comparisons include:

Compound Substituent Key Structural Differences Reference
Benzoic acid, 4-[(2-pyridinylmethyl)amino] 2-Pyridinylmethylamino Pyridine substitution position (2 vs. 3) and absence of carbonyl in the amino linker
Benzoic acid, 4-[[(3-chlorophenyl)amino]methyl] 3-Chlorophenylamino methyl Chlorophenyl vs. pyridinylcarbonyl; electron-withdrawing Cl vs. polar N-heterocycle
Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester 3-Nitrobenzoyl, ethyl ester Nitro group vs. pyridine; esterification of carboxylic acid
Benzoic acid, 3-amino-4-[(carboxymethyl)amino] Carboxymethylamino Additional carboxylic acid on the amino group; ortho substitution vs. para

Key Observations :

  • The pyridinylcarbonyl group enhances polarity and hydrogen-bonding capacity compared to alkyl or halogenated substituents.
  • Esterification (e.g., ethyl ester in ) reduces acidity (pKa ~4.2 for benzoic acid vs. ~8–9 for esters) .

Challenges :

  • Pyridinylcarbonyl groups may require careful handling due to moisture sensitivity.
  • Yields vary widely; e.g., reports 12.4–76.8% for PDE-4 inhibitors, influenced by steric hindrance .
Physicochemical Properties
Property Target Compound Benzoic acid, 4-[(2-pyridinylmethyl)amino] Benzoic acid, 4-[[(3-chlorophenyl)amino]methyl]
Molecular Weight ~286.3 g/mol* 228.25 g/mol ~261.7 g/mol
LogP (XLogP3) ~1.5–2.0* 1.2 (calculated) ~2.8 (Cl increases hydrophobicity)
Acidity (pKa) ~4.2 (carboxylic acid) ~4.2 ~4.2
HPLC Elution Order Later than toluene, similar to benzoic acid Elutes after toluene Elutes earlier due to Cl substituent

*Estimated based on analogs (e.g., ).

Notes:

  • Pyridinyl groups increase water solubility compared to chlorophenyl .
  • Carboxylic acid groups cause electrostatic repulsion in HPLC, delaying elution .

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound is Benzoic acid, 4-[[3-pyridinylcarbonyl)amino]methyl]- (CAS Number: 110576-10-8), which has been studied for its potential therapeutic applications. This article aims to explore the biological activity of this compound through various research findings, including in vitro studies, structure-activity relationships, and potential mechanisms of action.

  • Molecular Formula: C₁₄H₁₂N₂O₃
  • Molecular Weight: 256.257 g/mol
  • LogP: 2.2846

Biological Activity Overview

Research indicates that benzoic acid derivatives can influence various biological pathways, particularly those involved in proteostasis and cellular stress responses. The compound has shown promise in modulating protein degradation systems, which are crucial for maintaining cellular homeostasis.

Table 1: Summary of Biological Activities

Activity Effect Reference
Proteasomal ActivityInduction of chymotrypsin-like activity
Autophagy-Lysosome PathwayEnhanced activity of cathepsins B and L
Antimicrobial PropertiesPotential inhibition of bacterial growth

Study on Proteostasis Modulation

A study published in Molecules demonstrated that benzoic acid derivatives, including the compound of interest, significantly enhance the activity of the autophagy-lysosome pathway (ALP) and the ubiquitin-proteasome pathway (UPP). The research highlighted that these compounds could activate key proteolytic enzymes such as cathepsins B and L, which are essential for protein degradation .

Key Findings:

  • The compound showed a notable increase in chymotrypsin-like activity at a concentration of 5 μM.
  • Activation of cathepsins B and L was most pronounced with specific derivatives, suggesting a structure-activity relationship where modifications to the benzoic acid scaffold can enhance biological efficacy.

Antimicrobial Activity

The antimicrobial potential of benzoic acid derivatives has been explored in various studies. Research indicates that certain structural modifications can lead to enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the pyridine moiety is hypothesized to contribute to increased binding affinity to bacterial targets .

The biological activity of benzoic acid, 4-[[3-pyridinylcarbonyl)amino]methyl]- is believed to be mediated through its interaction with key enzymes involved in protein degradation and cellular stress responses. The compound may act as a competitive inhibitor or modulator, influencing enzyme kinetics and promoting enhanced proteolytic activity.

Proposed Mechanisms:

  • Enzyme Activation: By enhancing the activity of cathepsins, the compound facilitates the breakdown of misfolded proteins.
  • Cellular Stress Response Modulation: It may help cells cope with stress by promoting autophagic processes.

Q & A

Q. What are the common synthetic routes for preparing 4-[[(3-pyridinylcarbonyl)amino]methyl]benzoic acid, and what key intermediates are involved?

The compound is typically synthesized via reductive alkylation or coupling reactions. A general route involves reacting 4-aminomethylbenzoic acid with 3-pyridinecarbonyl chloride under basic conditions. Intermediate steps may include protection/deprotection of functional groups (e.g., carboxylic acid protection as a methyl ester) to avoid side reactions . Key intermediates include methyl 4-formylbenzoate and 4-methyl-N3-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine, as described in reductive alkylation protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR : Look for peaks corresponding to the pyridinyl moiety (δ 8.5–9.0 ppm for aromatic protons), the methylene group (δ 4.0–4.5 ppm for –CH₂– adjacent to the amide), and the carboxylic acid proton (if present, δ ~12–13 ppm).
  • ¹³C NMR : The carbonyl carbons (amide at ~165–170 ppm, carboxylic acid at ~170–175 ppm) and pyridinyl carbons (120–150 ppm) are diagnostic . Mass spectrometry (HRMS) confirms molecular weight, while FT-IR validates amide (1650 cm⁻¹) and carboxylic acid (2500–3000 cm⁻¹) functional groups .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For example, the torsion angle between the pyridinyl and benzoic acid moieties can clarify conformational stability. Researchers should prioritize growing high-quality crystals in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .

Q. What are the solubility challenges associated with this compound, and how can they be addressed in experimental design?

The compound’s solubility is limited in aqueous media due to its aromatic and amide groups. Strategies include:

  • Using dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as co-solvents.
  • Derivatizing the carboxylic acid group into a more soluble salt (e.g., sodium or ammonium) .
  • Employing sonication or heating (≤60°C) to enhance dissolution without decomposition .

Q. What computational tools are recommended for predicting the compound’s reactivity or interactions in biological systems?

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can model electronic properties, while molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to biological targets like enzymes or receptors. Focus on optimizing the amide and carboxylic acid groups for hydrogen-bonding interactions .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the coupling of the pyridinylcarbonyl group to the aminomethylbenzoic acid scaffold?

Regioselectivity challenges arise due to competing reactions at the pyridine nitrogen or benzoic acid carboxyl group. Strategies include:

  • Using orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines).
  • Employing coupling agents like EDCI/HOBt to favor amide bond formation over esterification .
  • Monitoring reaction progress via LC-MS to detect side products early .

Q. What analytical approaches resolve contradictions between theoretical and observed spectroscopic data (e.g., unexpected splitting in NMR peaks)?

Discrepancies may stem from dynamic effects (e.g., rotamers of the amide bond) or impurities. Solutions include:

  • Variable-temperature NMR to identify rotameric equilibria.
  • High-resolution LC-MS to rule out impurities.
  • Comparing experimental data with DFT-simulated spectra for validation .

Q. How does the compound’s stereoelectronic profile influence its pharmacological activity, and what modifications enhance target binding?

The pyridinyl group’s electron-rich nature facilitates π-π stacking with aromatic residues in enzymes, while the carboxylic acid enhances solubility and ionic interactions. Modifications such as fluorination of the pyridine ring or replacing the methylene linker with a sulfonamide group can improve binding kinetics and metabolic stability .

Q. What strategies mitigate decomposition or isomerization during long-term storage of this compound?

  • Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent photodegradation.
  • Lyophilize the compound as a sodium salt for enhanced stability.
  • Regularly analyze purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers leverage crystallographic data to rationalize unexpected bioactivity results in enzyme inhibition assays?

Co-crystallization of the compound with its target enzyme (e.g., using SHELXPRO for refinement) reveals binding modes. For instance, if the pyridinyl group fails to engage a catalytic residue, introducing a meta-substituent (e.g., –CF₃) may enhance affinity. MD simulations can further validate dynamic interactions .

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